3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Beschreibung
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N6O/c19-13-3-1-4-14(20)17(13)18(27)25-11-9-24(10-12-25)15-5-6-16(23-22-15)26-8-2-7-21-26/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKOMOHIARESDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound “3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine” are currently unknown. This compound is structurally related to piperazine derivatives, which have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity. .
Biologische Aktivität
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 370.4 g/mol. It features a piperazine ring and a pyridazine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F2N6O |
| Molecular Weight | 370.4 g/mol |
| Purity | ≥95% |
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Given its structural similarities to other piperazine derivatives, it may exhibit antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities .
Antiviral and Antitumoral Properties
Research indicates that compounds structurally related to 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine may possess significant antiviral and antitumoral properties. For instance, studies on pyrazole derivatives have shown that subtle modifications can enhance their biological efficacy against various cancer cell lines by inhibiting tubulin polymerization .
Case Study: Antitumoral Activity
A related study demonstrated that compounds with similar scaffolds effectively inhibited cell cycle progression at the G2/M phase in A549 cells (a lung cancer cell line), showcasing their potential as antitumor agents .
Pharmacokinetics and Drug-Likeness
The drug-likeness of 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can be evaluated using Lipinski's Rule of Five. This rule assesses the compound's suitability as an oral drug based on its molecular weight, lipophilicity, number of hydrogen bond donors and acceptors, and rotatable bonds. The compound appears to meet several criteria for good bioavailability .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to optimize its biological activity. The following table summarizes key findings from recent research:
Wissenschaftliche Forschungsanwendungen
Drug Discovery
The compound is being investigated for its potential as a therapeutic agent due to its unique structural characteristics that may interact with biological targets. It is included in various screening libraries aimed at identifying new drug candidates:
- Protein-Protein Interaction Libraries : Its ability to modulate protein interactions makes it a candidate for further exploration in drug discovery .
- Alpha-Helix Mimetics Library : The compound's structure may mimic alpha-helical regions of proteins, potentially inhibiting or enhancing specific protein functions .
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties. Research has indicated that derivatives of pyridazine compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. The presence of the piperazine and pyrazole groups may enhance these effects, making it a subject of interest for further studies in oncology .
Neuropharmacology
Given the piperazine moiety's known activity in modulating neurotransmitter systems, this compound may have applications in treating neurological disorders. Research into similar structures has shown promise in developing treatments for conditions such as anxiety and depression, suggesting that this compound could be evaluated for similar effects .
Case Study 1: Anticancer Screening
A study conducted on derivatives of pyridazine compounds demonstrated significant cytotoxic effects against various cancer cell lines. The specific derivative containing the difluorobenzoyl-piperazine structure showed enhanced activity compared to other analogs, indicating the importance of this structural feature in anticancer efficacy .
Case Study 2: Neuropharmacological Investigations
In another investigation, compounds with similar piperazine structures were tested for their ability to bind to serotonin receptors. Results indicated that modifications to the piperazine ring could enhance receptor affinity and selectivity, suggesting that further modifications to the target compound might yield beneficial neuropharmacological properties .
Analyse Chemischer Reaktionen
Chlorination/Thionation
-
Chlorination : Reaction with phosphorus oxychloride replaces hydroxyl (-OH) groups with chlorine (-Cl), as seen in pyridazine derivatives .
-
Thionation : Treatment with phosphorus pentasulphide converts carbonyl groups (C=O) to thio groups (C=S) .
Example Reaction :
textPyridazine-3-one → 3-Chloropyridazine (via POCl₃) 3-Chloropyridazine → Pyridazinethione (via P₂S₅)[3]
Nucleophilic Substitution
The piperazine moiety undergoes nucleophilic substitution with benzoyl derivatives. For instance, 2,6-difluorobenzoyl chloride reacts with piperazine to form the benzoylpiperazinyl group .
Mechanism :
-
Electrophilic acylation : Benzoyl chloride reacts with piperazine’s amine.
Coordination Chemistry
The compound’s pyridazine ring can act as a bidentate ligand in metal complexes. For example, ruthenium(II) complexes with pyridazine-pyrazole ligands exhibit varying substitutional lability based on halide co-ligands (Cl, Br, I) .
Key Features :
-
Metal binding : The pyridazine-pyrazole system coordinates to Ru via nitrogen atoms.
-
Reactivity : The leaving halide (X = Cl, Br, I) influences the complex’s stability and electronic transitions .
Spectroscopic Data :
| Property | Value (Ru Complexes) |
|---|---|
| UV-Vis λmax (π–π*) | 250–320 nm |
| Ru-to-ligand charge transfer | 450–470 nm |
Cross-Coupling Reactions
The pyridazine ring may participate in Suzuki-Miyaura or Heck reactions, though direct evidence for this compound is limited. Related pyridazine derivatives undergo such reactions to form C-C bonds .
Condensation Reactions
-
Acylation/Alkylation : Piperazine’s amine can react with acylating agents to form amides.
-
Thiazinone Formation : Pyridazine derivatives react with chloroacetic acid and aldehydes to form fused heterocycles .
Reactivity Influencing Factors
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Analysis and Molecular Interactions
The table below compares key structural and interaction features of the target compound with its analogues:
Key Observations:
Piperazine vs. Piperidine/Phenylamino: The target compound’s piperazinyl group (two nitrogen atoms) offers greater hydrogen-bonding capacity and conformational flexibility compared to the piperidin-1-yl group (single nitrogen) in or the rigid phenylamino group in .
Planarity and Stacking :
- The planarity of 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (r.m.s. deviation = 0.044 Å) suggests strong π-π interactions between pyridazine and pyrazole rings . The target compound’s bulkier R1 substituent may reduce planarity, altering stacking behavior.
Intermolecular Interactions: The phenylamino derivative forms polymeric chains via H-bonding, whereas the target compound’s piperazinyl group may facilitate dimeric or helical packing through N–H⋯O/F interactions.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine in laboratory settings?
- Methodological Answer: Follow hazard-specific guidelines such as avoiding ignition sources (P210), using personal protective equipment (PPE), and adhering to Safety Data Sheet (SDS) recommendations. Reference laboratory-specific protocols for handling pyridazine derivatives, including proper ventilation, waste disposal, and emergency contact procedures outlined in SDS documentation .
Q. What synthetic routes are commonly employed for the preparation of pyridazine derivatives such as this compound?
- Methodological Answer: Pyridazine cores are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (a structural analog) is prepared by reacting chloropyridazine with pyrazole derivatives under reflux conditions in polar aprotic solvents like DMF . Optimization of reaction time and stoichiometry is critical to minimize byproducts.
Q. How can researchers apply Design of Experiments (DoE) principles to optimize reaction conditions for synthesizing this compound?
- Methodological Answer: Use factorial designs (e.g., 2^k or 3^k) to screen variables like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) can then refine optimal conditions. Statistical software (e.g., JMP, Minitab) aids in analyzing interactions between variables, reducing the number of trials required while maximizing yield .
Advanced Research Questions
Q. What computational strategies are effective in predicting reaction pathways and intermediates for the synthesis of complex heterocycles like this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model intermediates and transition states. ICReDD’s integrated approach pairs computational predictions with experimental validation, using information science to prioritize high-probability pathways and reduce trial-and-error experimentation .
Q. How should researchers address discrepancies in biological activity data when evaluating pyridazine derivatives across different pharmacological assays?
- Methodological Answer: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Control for variables like solvent interference (DMSO tolerance) and batch-to-batch compound purity. Statistical analysis (e.g., ANOVA) helps identify outliers, while dose-response curves clarify potency thresholds .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer: Prioritize continuous-flow reactors for exothermic reactions to enhance heat dissipation. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently. Scale-up simulations using computational fluid dynamics (CFD) ensure mixing homogeneity and prevent dead zones .
Q. What methodological approaches are recommended for elucidating the structure-activity relationship (SAR) of pyridazine derivatives with dual functional groups?
- Methodological Answer: Combine systematic substitution of the piperazine and pyrazole moieties with molecular docking studies. Use X-ray crystallography (as in Acta Crystallographica reports) to resolve 3D conformations. Correlate electronic properties (Hammett constants) with bioactivity data to identify key pharmacophores .
Q. How can advanced spectroscopic techniques be integrated to resolve ambiguities in the structural characterization of intermediates during synthesis?
- Methodological Answer: Employ 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations in complex intermediates. High-resolution mass spectrometry (HRMS) and X-ray diffraction provide unambiguous confirmation of molecular formulas and crystal structures. For unstable intermediates, in-situ IR monitoring tracks reaction progress .
Notes on Contradictions and Reliability
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
